molecular formula C22H20FN7O B3411622 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine CAS No. 920389-87-3

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine

Cat. No.: B3411622
CAS No.: 920389-87-3
M. Wt: 417.4 g/mol
InChI Key: HLIPNXVCOAINPM-UHFFFAOYSA-N
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Description

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine is a complex heterocyclic compound that has garnered attention in various fields of scientific research. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c23-18-9-5-4-8-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIPNXVCOAINPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine involves its interaction with specific molecular targets. The triazole moiety in the compound can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine is unique due to its specific structural features and biological activities. Similar compounds include:

Biological Activity

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine is a complex heterocyclic compound that has gained attention for its diverse biological activities. This compound features a triazolopyrimidine core, which is associated with various therapeutic potentials including anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

  • Molecular Formula : C19H19FN6
  • Molecular Weight : 348.39 g/mol
  • CAS Number : 920389-87-3

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of this compound was evaluated for its cytotoxic effects against several human cancer cell lines including BT-474, HeLa, and MCF-7. The compound exhibited significant cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against the BT-474 cell line .

Mechanism of Action :

  • Apoptosis Induction : The compound was found to induce apoptosis in cancer cells through cell cycle arrest at the sub-G1 and G2/M phases. Flow cytometric analysis indicated an increase in the population of cells in these phases upon treatment .
  • Tubulin Polymerization Inhibition : The compound demonstrated moderate inhibition of tubulin polymerization, suggesting a mechanism similar to known antitumor agents like paclitaxel .

Antiviral Activity

While direct antiviral activity data for this specific compound is sparse, triazolopyrimidine derivatives are known to possess antiviral properties. The presence of piperazine in the structure may enhance its bioactivity against viral targets due to its ability to interact with viral proteins.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structure includes a piperazine moiety linked to a triazolopyrimidine core which is crucial for its biological activities.

Compound StructureBiological Activity
Compound StructureAnticancer, Antibacterial

Case Studies

  • Cytotoxicity Study : A study evaluated various derivatives of triazolopyrimidine compounds for their anticancer activity. The most potent derivative exhibited significant cytotoxicity against multiple cancer cell lines and induced apoptosis through specific cellular pathways .
  • In Silico Studies : Molecular modeling studies have indicated that the compound binds effectively to the colchicine binding site on tubulin, which is critical for its antitumor activity. This binding affinity suggests that modifications in the side chains could enhance its efficacy further .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine

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